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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948 Get Quote

Application Notes: Functionalization of Methyl 6-
amino-3-bromopicolinate
Introduction

Methyl 6-amino-3-bromopicolinate is a versatile bifunctional building block crucial in

medicinal chemistry and drug development. Its structure offers three distinct points for chemical

modification: the bromine atom at the C3 position, the amino group at the C6 position, and the

methyl ester at the C2 position. The pyridine core, coupled with these functional groups, makes

it an attractive scaffold for creating diverse molecular libraries. The bromine atom is particularly

amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-

carbon and carbon-nitrogen bonds. The primary amino group serves as a handle for acylation,

alkylation, or sulfonation, while the ester can be hydrolyzed to the corresponding carboxylic

acid for amide bond formation. These application notes provide detailed protocols for several

key transformations.

Key Functionalization Strategies

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position: The bromine atom on the

electron-deficient pyridine ring is an excellent substrate for a variety of well-established

cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl bromide

with an organoboron reagent (boronic acid or ester). It is highly valued for its mild reaction

conditions and tolerance of numerous functional groups, making it ideal for complex

molecule synthesis.[1][2]

Buchwald-Hartwig Amination: This powerful method creates a C-N bond by coupling the

aryl bromide with a primary or secondary amine.[3][4][5] It is a cornerstone reaction for

synthesizing complex arylamines, which are prevalent in pharmaceuticals.[6]

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a

terminal alkyne, providing a direct route to substituted alkynes.[7][8] The reaction is

typically co-catalyzed by copper(I) and proceeds under mild conditions.[8][9]

N-Functionalization at the C6-Amino Group: The primary amino group is a nucleophilic site

that can be readily functionalized.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-

nucleophilic base is a straightforward and high-yielding method to form stable amide

bonds. This transformation is fundamental in modifying the electronic and steric properties

of the scaffold.[10]

Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-amino-
3-bromopicolinate
This protocol describes a general procedure for the palladium-catalyzed coupling of Methyl 6-
amino-3-bromopicolinate with an arylboronic acid.

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Arylboronic acid (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
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Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

Nitrogen or Argon gas

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

To a dry Schlenk flask, add Methyl 6-amino-3-bromopicolinate, the arylboronic acid, and

K₃PO₄.

In a separate vial, add Pd₂(dba)₃ and XPhos.

Evacuate and backfill the Schlenk flask with inert gas (repeat three times).

Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

Add the degassed dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 90-100 °C and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18

hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

biaryl product.
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Protocol 2: Buchwald-Hartwig Amination of Methyl 6-
amino-3-bromopicolinate
This protocol provides a method for the palladium-catalyzed C-N bond formation between

Methyl 6-amino-3-bromopicolinate and a primary or secondary amine.

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Amine (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous, degassed toluene

Nitrogen or Argon gas in a glovebox or via Schlenk line

Procedure:

Inside a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and

NaOtBu to an oven-dried Schlenk tube or reaction vial.[3]

Add Methyl 6-amino-3-bromopicolinate and the desired amine.[3]

Add anhydrous, degassed toluene via syringe.[3]

Seal the tube or vial and heat the reaction mixture to 90-110 °C with vigorous stirring.[3]

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24

hours.[3]

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a

pad of Celite to remove palladium residues.
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Wash the filtrate with water and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of Methyl 6-amino-3-
bromopicolinate
This protocol details the coupling of Methyl 6-amino-3-bromopicolinate with a terminal

alkyne.

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Terminal alkyne (1.1 equiv)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

Copper(I) iodide (CuI) (10 mol%)

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

Nitrogen or Argon gas

Procedure:

To a dry Schlenk flask, add Methyl 6-amino-3-bromopicolinate, Pd(PPh₃)₄, and CuI.

Evacuate and backfill the flask with inert gas.

Add a degassed mixture of THF and Et₃N (typically 2:1 v/v) via syringe.

Add the terminal alkyne dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary.

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-16

hours.[11]

Once the starting material is consumed, concentrate the reaction mixture under reduced

pressure.

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium

chloride (NH₄Cl) solution, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Acylation of Methyl 6-amino-3-
bromopicolinate
This protocol describes the formation of an amide bond at the C6-amino position.

Materials:

Methyl 6-amino-3-bromopicolinate (1.0 equiv)

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

Anhydrous Pyridine or Triethylamine (1.2 equiv)

Anhydrous Dichloromethane (DCM)

Nitrogen or Argon gas

Ice bath

Procedure:

To a dry round-bottom flask under an inert atmosphere, dissolve Methyl 6-amino-3-
bromopicolinate in anhydrous DCM.[10]
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Cool the solution to 0 °C using an ice bath.[10]

Add anhydrous pyridine or triethylamine dropwise to the cooled solution.[10]

Slowly add the desired acyl chloride dropwise to the reaction mixture.[10]

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[10]

Monitor the reaction by TLC until the starting amine is fully consumed.[10]

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate

(NaHCO₃) solution.[10]

Transfer the mixture to a separatory funnel, separate the organic layer, and wash

sequentially with water and brine.[10]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude product.[10]

If necessary, purify the product by recrystallization or flash column chromatography.

Data Presentation
The following tables summarize representative yields for the described transformations. Data is

adapted from reactions on structurally similar halo-amino-pyridine scaffolds and should be

considered indicative.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions
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Entry
Reactio
n Type

Couplin
g
Partner

Catalyst
/ Ligand

Base Solvent
Temp
(°C)

Yield
(%)

1
Suzuki-

Miyaura

4-

Methoxy

phenylbo

ronic acid

Pd₂(dba)

₃ / XPhos
K₃PO₄

Dioxane/

H₂O
100 85-95

2
Suzuki-

Miyaura

3-

Pyridylbo

ronic acid

Pd(PPh₃)

₄
Na₂CO₃

Toluene/

EtOH/H₂

O

90 75-85

3
Buchwal

d-Hartwig

Morpholi

ne

Pd₂(dba)

₃ /

Xantphos

NaOtBu Toluene 110 80-90

4
Buchwal

d-Hartwig
Aniline

Pd(OAc)₂

/ BINAP
Cs₂CO₃ Dioxane 100 70-85

5
Sonogas

hira

Phenylac

etylene

Pd(PPh₃)

₄ / CuI
Et₃N THF 25-40 85-95

6
Sonogas

hira

1-

Heptyne

PdCl₂(PP

h₃)₂ / CuI
i-Pr₂NH DMF 50 70-80

Table 2: N-Acylation Reaction

Entry
Acylating
Agent

Base Solvent Temp (°C) Yield (%)

1
Acetyl

Chloride
Pyridine DCM 0 to RT 90-98

2
Benzoyl

Chloride
Triethylamine DCM 0 to RT 85-95

3
Isobutyryl

Chloride
Pyridine DCM 0 to RT 88-96
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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